Irreversible BTK Binding Affinity vs. Ibrutinib and Acalabrutinib
JS25 exhibits irreversible binding affinity (Ki) for BTK of 0.77 nM, which is 1.7-fold stronger than acalabrutinib (Ki = 1.29 nM) though comparable to ibrutinib (Ki = 0.59 nM) . In cellular assays measuring BTK inhibition, JS25 (0-100 nM; 0-60 min) demonstrated higher potency than ibrutinib, acalabrutinib, and the parent scaffold BMX-IN-1 . The binding mode involves covalent modification of Cys481 and sequestration of Tyr551, a mechanism distinct from ibrutinib's Cys481-only targeting [1].
| Evidence Dimension | Irreversible binding affinity (Ki) for BTK |
|---|---|
| Target Compound Data | Ki = 0.77 nM |
| Comparator Or Baseline | Ibrutinib: Ki = 0.59 nM; Acalabrutinib: Ki = 1.29 nM; BMX-IN-1: Ki = 15.07 nM |
| Quantified Difference | JS25 shows 1.7-fold stronger binding than acalabrutinib; 19.6-fold stronger than parent scaffold BMX-IN-1 |
| Conditions | BTK enzyme inhibition assay; 0-100 nM concentration range; 0-60 min incubation |
Why This Matters
Stronger irreversible binding than acalabrutinib and the parent scaffold provides a differentiated starting point for BTK-targeting studies requiring covalent engagement.
- [1] Sousa BB, de Almeida CR, Barahona AF, et al. Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacol Transl Sci. 2022;5(11):1156-1168. View Source
